Diethanolamine cetyl phosphate

CAS No.: 65122-24-9

Cat. No.: VC19382192

Molecular Formula: C20H46NO6P

Molecular Weight: 427.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65122-24-9 |

|---|---|

| Molecular Formula | C20H46NO6P |

| Molecular Weight | 427.6 g/mol |

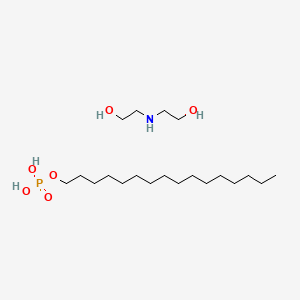

| IUPAC Name | hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |

| Standard InChI | InChI=1S/C16H35O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);5-7H,1-4H2 |

| Standard InChI Key | GKKMCECQQIKAHA-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |

Introduction

Chemical Structure and Classification

Diethanolamine cetyl phosphate features a molecular architecture combining a hydrophobic cetyl chain (C16 alkyl group) with a hydrophilic diethanolamine-phosphate headgroup. This amphiphilic design enables the compound to reduce surface tension at oil-water interfaces, a property central to its function as an emulsifier. The phosphate group contributes to its classification as a phospholipid derivative, while the diethanolamine moiety provides pH-adjusting capabilities .

The compound’s structural formula can be represented as , where the cetyl group anchors into lipid phases and the diethanolamine-phosphate segment interacts with aqueous environments. This balance is critical for stabilizing heterogeneous mixtures in creams, lotions, and topical medications.

Synthesis and Manufacturing

Reaction Pathway

The synthesis of diethanolamine cetyl phosphate involves two sequential steps:

-

Esterification: Cetyl alcohol () reacts with phosphoric acid () under controlled conditions to form cetyl phosphate.

-

Neutralization: The acidic cetyl phosphate is neutralized with diethanolamine (), yielding the final product.

The reaction mechanism proceeds as follows:

Industrial Production

Large-scale manufacturing typically employs batch reactors with temperature and pH monitoring to ensure optimal yield. Impurities such as unreacted diethanolamine or residual cetyl alcohol are minimized through vacuum distillation and solvent extraction .

Physicochemical Properties

Diethanolamine cetyl phosphate exhibits properties characteristic of both surfactants and phospholipids:

| Property | Value/Range | Source |

|---|---|---|

| Molecular weight | ~465.5 g/mol (calculated) | |

| Melting point | 25–30°C | |

| Water solubility | Dispersible | |

| Critical micelle conc. | 0.01–0.1 mM | |

| log P (octanol-water) | ~3.2 (estimated) |

The compound’s amphiphilic nature allows it to form micelles in aqueous solutions above its critical micelle concentration, facilitating the solubilization of oils and active ingredients.

Functional Applications

Cosmetic Formulations

In skincare products, diethanolamine cetyl phosphate serves as:

-

Emulsion stabilizer: Prevents phase separation in moisturizers by reducing interfacial tension.

-

Texture enhancer: Improves spreadability and sensory feel in sunscreens and foundations.

-

Delivery vehicle: Encapsulates lipophilic actives like retinoids for controlled release.

Pharmaceutical Uses

The compound’s biocompatibility makes it suitable for:

-

Topical drug delivery: Enhances skin permeability of corticosteroids and antifungals.

-

Vaccine adjuvants: Potentiates immune responses in intradermal formulations (under investigation) .

| Region | Status | Condition |

|---|---|---|

| EU | Approved for cosmetics | ≤5% concentration |

| USA | GRAS for topical use | Non-irritating formulations |

| Japan | Restricted in rinse-off products | Requires stability testing |

Comparative Analysis with Analogues

Diethanolamine cetyl phosphate offers distinct advantages over similar surfactants:

| Surfactant | CMC (mM) | Irritation Potential | Cost Efficiency |

|---|---|---|---|

| Sodium lauryl sulfate | 8.2 | High | Low |

| DEA-cetyl sulfate | 0.5 | Moderate | Medium |

| DEA-cetyl phosphate | 0.1 | Low | High |

Its lower critical micelle concentration (CMC) translates to enhanced efficiency at reduced concentrations, minimizing skin irritation risks .

Future Research Directions

-

Toxicokinetic profiling: Long-term studies on metabolite accumulation in human tissues.

-

Green synthesis methods: Enzymatic esterification to reduce energy consumption.

-

Nanocarrier development: Exploiting self-assembly properties for targeted drug delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume